

Application Note: Trace Element Analysis of Beryl Using Secondary Ion Mass Spectrometry (SIMS)

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Compound of Interest

Compound Name: *Beryl*

Cat. No.: *B075158*

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Audience: Researchers, scientists, and gemologists.

Introduction

Beryl ($\text{Be}_3\text{Al}_2\text{Si}_6\text{O}_{18}$) is a mineral that occurs in a variety of colors, with some varieties being highly valued gemstones such as emerald (green, colored by chromium and vanadium), aquamarine (blue, colored by iron), morganite (pink, colored by manganese), and heliodor (yellow, colored by iron).[1] The trace element composition of **beryl** is of significant interest as it can provide insights into the geological conditions of its formation, provenance, and the cause of its color.[1][2] Secondary Ion Mass Spectrometry (SIMS) is a powerful surface analytical technique capable of in-situ measurement of trace elements and isotopic ratios with high sensitivity (down to parts per billion) and high spatial resolution.[3][4] This application note provides a detailed protocol for the trace element analysis of **beryl** using SIMS.

Principles of SIMS

SIMS is a mass spectrometry technique that analyzes the composition of a solid surface by sputtering the surface with a focused primary ion beam. The impact of the primary ions causes the ejection of secondary ions from the sample surface. These secondary ions are then accelerated into a mass analyzer, which separates them according to their mass-to-charge ratio. The intensity of the detected secondary ions provides a quantitative measure of the elemental, isotopic, or molecular composition of the surface.[3][4][5] Dynamic SIMS, which

involves a higher primary ion dose, is particularly well-suited for trace element analysis in minerals as it provides high secondary ion yields.^[4]

Experimental Protocol

This protocol outlines the steps for trace element analysis of **beryl** samples using a CAMECA IMS-4f ion microprobe, a common instrument for such analyses.^{[1][2][6]}

1. Sample Preparation

Proper sample preparation is crucial for accurate SIMS analysis.

- **Mounting:** **Beryl** crystals should be mounted in an epoxy resin puck. If analyzing specific zones or inclusions, the crystals should be oriented appropriately.
- **Polishing:** The surface of the mounted sample must be polished to a mirror finish (typically with a final polishing step using 1 µm diamond paste) to minimize topographic effects that can influence secondary ion yields.^[4]
- **Cleaning:** After polishing, the samples must be thoroughly cleaned to remove any contaminants. This typically involves ultrasonic cleaning in a series of high-purity solvents (e.g., ethanol, deionized water).
- **Coating:** As **beryl** is a non-conductive mineral, the sample surface must be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charge buildup during analysis.^[4]

2. Instrumentation and Analytical Conditions

The following are typical instrumental parameters for the analysis of trace elements in **beryl** using a CAMECA IMS-4f:

- **Primary Ion Beam:** A primary beam of $^{16}\text{O}_2^-$ ions is commonly used for the analysis of electropositive elements.^[6]
- **Acceleration Voltage:** Primary ions are accelerated to approximately 14.5 keV.^[6]

- **Primary Beam Current:** The intensity of the primary ion current is typically around 1.5 nA for the main set of trace elements and 5 nA for volatile elements.[\[6\]](#)
- **Spot Size:** The primary ion beam is focused to a spot size of 20–30 µm in diameter on the sample surface.[\[6\]](#)
- **Secondary Ions:** Positive secondary ions are collected for analysis.[\[6\]](#)
- **Analyzed Area:** The collection of secondary ions is limited to a smaller area (e.g., 10 µm or 25 µm in diameter) within the sputtered crater by a field aperture to avoid crater edge effects.[\[6\]](#)

3. Data Acquisition

- **Pre-sputtering:** Before each analysis, the sample surface is pre-sputtered to remove the conductive coating and any surface contamination from the analysis area.[\[6\]](#)
- **Energy Filtering:** An energy window is applied to the secondary ions to minimize the transmission of molecular ion interferences.
- **Mass Resolution:** A high mass resolution is employed to separate atomic ions from potential molecular interferences at the same nominal mass.
- **Analysis Sequence:** The analysis is often performed in two steps with different protocols: one for volatile elements (e.g., H, F, Cl) and light elements (e.g., Li, B), and another for the main set of trace elements (e.g., Na, Mg, K, Sc, Ti, V, Cr, Mn, Fe, Rb, Cs).[\[1\]](#)[\[2\]](#)[\[6\]](#)

4. Calibration and Quantification

- **Reference Materials:** To convert secondary ion intensities into absolute concentrations, the instrument is calibrated using standard reference materials with known trace element concentrations. NIST SRM 610 is a commonly used external standard for this purpose.[\[1\]](#)
- **Relative Sensitivity Factors (RSFs):** The concentration of an element in the sample is calculated using the following equation:

$$C_{\text{sample}} = C_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (M_{\text{sample}} / M_{\text{std}})$$

where C is the concentration, I is the secondary ion intensity, and M is the matrix element intensity (e.g., ^{30}Si in **beryl**). The subscript "sample" refers to the unknown **beryl** sample and "std" refers to the standard reference material.

- Error and Detection Limits: The measurement error for trace elements is typically less than 10% for concentrations above 1 ppm and around 20% for concentrations between 0.1 and 1 ppm.^[1] Detection limits are generally in the range of 0.005 to 0.010 ppm for many elements.^[1]

Data Presentation

The following tables summarize quantitative trace element data for different varieties of **beryl**, as determined by SIMS analysis.

Table 1: Average Trace Element Content (wt%) in **Beryl** from Wadi Nugrus, Egypt.^[1]

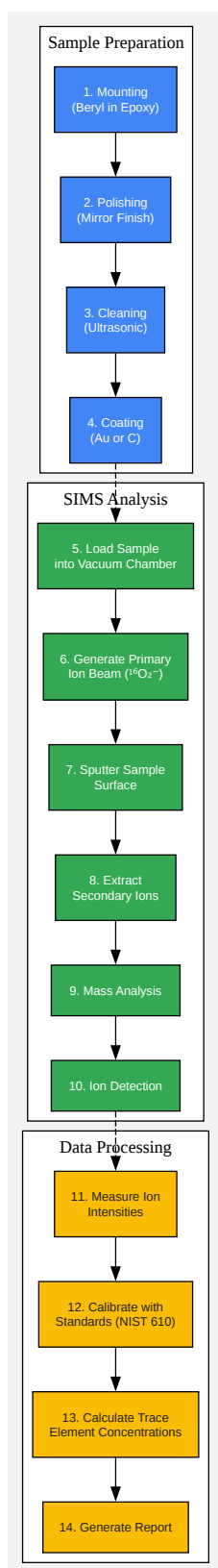
Element Oxide	Average Content (wt%)
TiO ₂	0.02
Cr ₂ O ₃	0.13
FeO	0.45
MnO	0.03
NiO	0.02
MgO	2.33
CaO	0.01
Na ₂ O	1.8
K ₂ O	0.04
H ₂ O	2.38

Table 2: Median Trace Element Content (ppm) in Different **Beryl** Varieties.^[7]

Element	Red Beryl	Pink Beryl	Green Beryl	Yellow Beryl
Ni	-	-	-	-
Sc	-	-	-	-
Mn	-	-	-	-
Fe	-	-	-	-
Ti	-	-	-	-
Cs	-	High	Low	Low
Rb	-	High	-	Low
K	-	-	-	Low
Na	Low	High	High	Low
Li	-	High	-	Low
Cl	-	High	-	Low
B	High	-	-	-
H ₂ O	Low	High	High	-
Mg	-	Low	High	Low
Cr	-	-	High	-
V	-	-	High	-

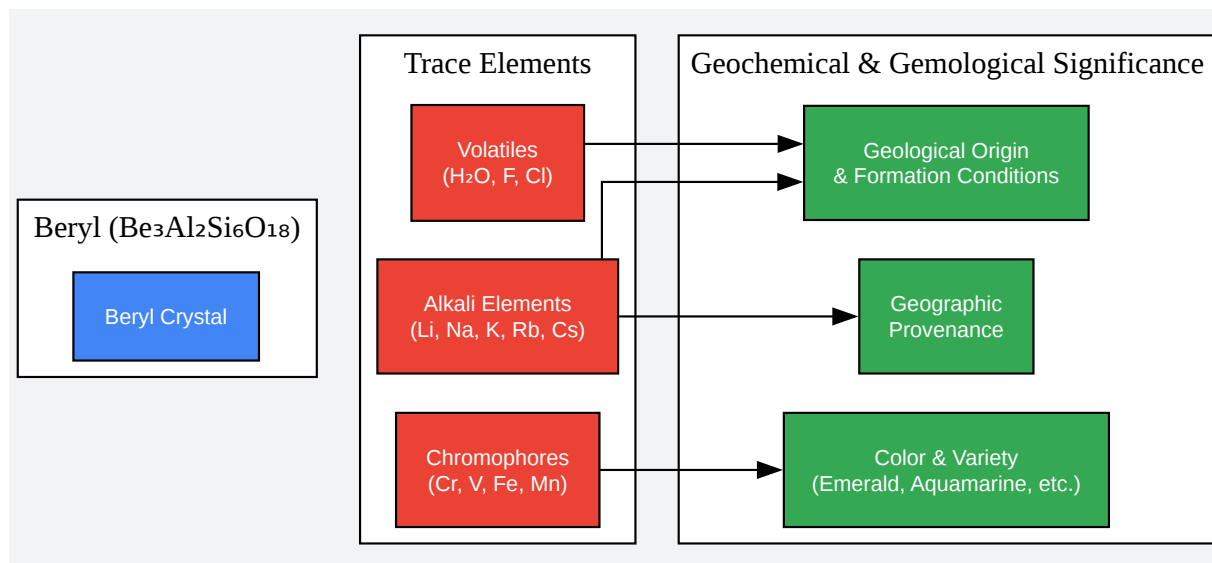
Note: A "-" indicates that the source did not specify a particular enrichment or depletion for that element in that **beryl** variety.

Visualizations



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Caption: Experimental workflow for SIMS trace element analysis of **beryl**.



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Caption: Logical relationship of trace elements in **beryl** to its properties.

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